GardeniaBlue
Description
Contextualization within Natural Pigment Chemistry
Natural pigments encompass a diverse range of colored compounds produced by living organisms, including plants, animals, fungi, and microbes. These pigments serve various biological functions and often possess complex chemical structures. Academic research in natural pigment chemistry focuses on the identification, isolation, structural elucidation, biosynthesis, properties, and potential applications of these compounds. Gardenia blue fits within this context as a plant-derived pigment with a distinct formation mechanism involving enzymatic hydrolysis and subsequent reactions focusontoxpath.commdpi.com. The scarcity of stable natural blue pigments further highlights the importance of research into compounds like gardenia blue focusontoxpath.comuic.eduacs.org.
Academic Significance of Complex Natural Chromophores
Complex natural chromophores, such as gardenia blue, are of academic significance due to their intricate molecular structures and the diverse mechanisms by which they absorb and reflect light to produce color. Understanding the relationship between the chemical structure and the spectroscopic properties of these compounds is a fundamental aspect of physical organic chemistry and spectroscopy. The complex polymeric nature of gardenia blue, formed through the reaction of genipin (B1671432) with primary amines, presents challenges and opportunities for structural analysis using techniques like NMR, LC-MS, and theoretical calculations uic.eduacs.orgnih.gov. Research into these complex systems contributes to the broader understanding of chromophore chemistry and can inform the design of new synthetic dyes with improved properties.
Overview of Research Trajectories for Gardenia Blue
Research on gardenia blue spans several key trajectories in academic settings. A primary focus has been the elucidation of its complex molecular structure and the mechanism of its formation from genipin and amino acids or proteins acs.orgnih.govresearchgate.net. Studies have investigated the reaction pathways and identified intermediate compounds formed during the pigment synthesis uic.eduacs.orgresearchgate.net. Another significant area of research involves exploring methods to improve the stability of gardenia blue under various conditions, such as different pH levels, temperatures, and light exposure researchgate.netnih.govresearchgate.net. The potential applications of gardenia blue in various industries, including food, cosmetics, and textiles, also drive academic research into its properties and production methods google.comresearchgate.netnih.govresearchgate.net. Furthermore, research into the biosynthesis of geniposide (B1671433) and genipin in Gardenia jasminoides contributes to understanding the upstream processes involved in gardenia blue production mdpi.comnih.govpeerj.com.
Detailed research findings on the structure and formation of gardenia blue have revealed its polymeric nature. The pigment is derived from the reaction of genipin, an iridoid aglycone obtained from geniposide, with primary amines focusontoxpath.commdpi.comuic.edu. Studies using techniques like NMR, LC-TOFMS, and pyrolysis GC-MS have suggested that the chromophoric portions of gardenia blue involve conjugated dimers of 2-pyrindine ring systems linked by unsaturated carbon bridges uic.edunih.gov. The structural unit of the gardenia blue polymer is thought to comprise two genipin moieties with peptide side chains crosslinked via an alkene chain researchgate.net. The mean molecular weight of the gardenia blue polymer is reported to be in the range of approximately 15,000 to 30,000 daltons researchgate.net.
Research has also focused on the stability of gardenia blue. Studies have shown that the stability of gardenia blue is influenced by factors such as pH, temperature, and light researchgate.netnih.govresearchgate.net. Water-insoluble forms of gardenia blue have demonstrated improved light and thermal stability compared to water-soluble forms mdpi.comnih.gov. For instance, water-insoluble gardenia blue pigment showed residual rates of 74.90% under direct light for 7 days and over 87% when incubated at 80–120 °C for 24 hours mdpi.comnih.gov. The pigment has also been found to be more stable at alkaline pH compared to neutral or acidic conditions researchgate.netresearchgate.net.
The formation of gardenia blue involves the hydrolysis of geniposide to genipin catalyzed by β-glucosidase, followed by the reaction of genipin with primary amines, such as amino acids or proteins focusontoxpath.commdpi.comresearchgate.net. This process can be influenced by various factors, including the type of amino acid used and the reaction conditions acs.orgresearchgate.net.
Here is a summary of some research findings on the stability of Gardenia Blue:
| Stability Factor | Conditions | Observed Stability / Residual Rate (%) | Source |
| Thermal | 60-90 °C, 10 hours, pH 5.0-9.0 | Stable, sometimes new pigments formed | researchgate.net |
| Thermal | 80–120 °C, 24 hours (Water-insoluble) | >87% residual rate | mdpi.comnih.gov |
| Light | 5000-20000 lux | Stable | researchgate.net |
| Light | Direct light, 7 days (Water-insoluble) | 74.90% residual rate | mdpi.comnih.gov |
| pH | Alkaline pH (vs. neutral/acidic) | More stable | researchgate.netresearchgate.net |
Here is a summary of some analytical techniques used in Gardenia Blue research:
| Technique | Application in Gardenia Blue Research | Source |
| NMR (Nuclear Magnetic Resonance) | Structural studies, analysis of commercial products and freshly generated pigment, characterization of GB-AAs | uic.eduacs.orgnih.gov |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Chromatographic and spectroscopic study, accurate mass determination of intermediates | uic.eduacs.orgnih.gov |
| UV-Vis Spectrophotometry | Characterization of absorbance wavelength, study of color properties | mdpi.comnih.govkoreascience.kr |
| FTIR (Fourier Transform Infrared) | Structural characteristics study | mdpi.com |
| XPS (X-ray Photoelectron Spectroscopy) | Structural characteristics study | mdpi.com |
| Pyrolysis GC-MS | Confirmation of molecular structure, identification of pyrolysis products | nih.govacs.org |
| HPLC (High-Performance Liquid Chromatography) | Monitoring of Gardenia Blue formation over time | acs.orgnih.govresearchgate.net |
Properties
CAS No. |
106441-42-3 |
|---|---|
Molecular Formula |
C20H30N11O16P3 |
Origin of Product |
United States |
Biosynthetic Precursors and Pathways
Isolation and Characterization of Iridoid Glycosides from Gardenia jasminoides Ellis
Gardenia jasminoides Ellis is a significant source of iridoid glycosides, which are key precursors to Gardenia Blue. These compounds are synthesized through the terpene metabolic pathway, with upstream pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways providing the early precursors. plos.orgwikipedia.orgmdpi.com Iridoid glycosides such as geniposide (B1671433), gardenoside, shanzhiside, scandoside (B1681521) methyl ester, deacetyl-asperulosidic acid methyl ester, and genipin-1-β-D-gentiobioside have been isolated and characterized from the fruit of G. jasminoides. jst.go.jpresearchgate.net Geniposide is often the major iridoid glycoside, present in high concentrations in gardenia fruits. researchgate.netnih.gov
Isolation and characterization of these iridoid glycosides typically involve techniques such as extraction with solvents like ethanol (B145695), followed by various chromatographic methods including silica (B1680970) gel, polyamide, octadecyl silica gel (ODS), Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC). researchgate.netjst.go.jpresearchgate.net Spectroscopic analyses, including MS and NMR, are crucial for structure elucidation. jst.go.jp For instance, three new iridoid glycosides, 6″-O-trans-feruloylgenipin gentiobioside, 2′-O-trans-p-coumaroylgardoside, and 2′-O-trans-feruloylgardoside, were isolated from Gardenia jasminoides var. radicans and their structures determined using MS and NMR spectra analysis, glycoside hydrolysis, and sugar derivatization coupled with HPLC analysis. jst.go.jp
Enzymatic Hydrolysis of Geniposide to Genipin (B1671432) via β-Glucosidase
The pivotal step in the formation of Gardenia Blue is the enzymatic hydrolysis of geniposide to genipin. This reaction is primarily catalyzed by β-glucosidase (EC 3.2.1.21). jte.edu.vnmdpi.comresearchgate.netnih.govresearchgate.net Geniposide is a terpene glycoside, and β-glucosidase cleaves the glycosidic bond, removing a glucose molecule to yield the aglycone, genipin. mdpi.comnih.gov This is considered an equimolar conversion process. mdpi.com While geniposide itself is colorless, the resulting genipin is the reactive intermediate that subsequently forms the blue pigment upon reaction with primary amines. researchgate.netnih.gov
Various sources of β-glucosidase have been utilized for this biotransformation, including those from Aspergillus niger, Penicillium nigricans, and Trichoderma reesei. mdpi.comresearchgate.net Human intestinal microflora also possesses β-glucosidase activity capable of hydrolyzing geniposide. koreascience.krwindows.net
Optimization of Enzymatic Biotransformation Conditions
Optimizing the conditions for the enzymatic hydrolysis of geniposide to genipin is crucial for maximizing yield and efficiency. Key parameters influencing this process include pH, temperature, enzyme concentration, and reaction time.
Studies have investigated optimal conditions for β-glucosidase activity. For instance, using commercial cellulase (B1617823) for geniposide conversion, optimal conditions were found to be pH 4.5, 0.2 g cellulase per gram of geniposide, and a reaction time of 6 hours. jte.edu.vn At pH 4.5, optimal enzymatic activity and minimal side reactions were observed, leading to the darkest blue pigment formation upon subsequent reaction. jte.edu.vn Another study using immobilized β-glucosidase in a two-phase aqueous-organic system found optimal conditions at 55 °C and pH 4.5, with a reaction time of 2.5 hours. nih.gov The immobilization of the enzyme was found to increase its heat resistance and reduce the impact of pH variation on activity. nih.gov
Enzyme concentration significantly influences the efficiency of hydrolysis. Research indicates that optimal enzyme usage is vital for maximizing yield and minimizing waste. Varying enzyme concentrations from 0.1 to 0.5 g per 1 g of geniposide showed that 0.1 g might be optimal based on blue pigment intensity, although further verification is needed. jte.edu.vn Substrate concentration can also impact the conversion rate; increasing geniposide concentration from 1% to 5% decreased the conversion at 24 hours from 85.6% to 47.0%, indicating substrate inhibition. koreascience.kr
Data on optimized conditions from various studies:
| Enzyme Source | pH | Temperature (°C) | Enzyme Concentration (per g Geniposide) | Reaction Time (h) | Conversion/Yield | Reference |
| Commercial cellulase | 4.5 | Not specified | 0.2 g | 6 | Not specified | jte.edu.vn |
| Immobilized β-glucosidase | 4.5 | 55 | Not specified | 2.5 | 47.81% yield | nih.gov |
| Fusarium solani ACCC 36223 | 5.0 | 50 | Not specified | Not specified | 85.6% (at 1% geniposide) | koreascience.kr |
| Aspergillus niger Au0847 β-glucosidase | 4.6 | 65 | Not specified | Not specified | High efficiency | jmb.or.kr |
| Lactobacillus antri rBGLa | 6.0 | 45 | 0.5 μg/mL (for 0.4 mM geniposide) | 2 | Efficient conversion | windows.net |
Enzyme-Substrate Interaction Studies
Understanding the interaction between β-glucosidase and geniposide is crucial for comprehending the enzymatic hydrolysis mechanism. β-Glucosidases exhibit specificity towards their substrates, which is influenced by factors such as amino acid sequence, structure, and interactions. nih.gov Studies have shown that β-glucosidase from Aspergillus niger Au0847 displays avid affinity and high catalytic efficiency for geniposide. jmb.or.kr
The hydrolysis of geniposide by β-glucosidase involves the cleavage of the β-glycosidic bond linking the glucose moiety to the aglycone genipin. This reaction is a crucial step in releasing the reactive genipin molecule. While the detailed enzyme-substrate interaction at the molecular level can be complex and depends on the specific β-glucosidase used, the general mechanism involves the enzyme binding to geniposide, facilitating the nucleophilic attack on the glycosidic bond, and releasing glucose and genipin. researchgate.net
Microbial Fermentation Pathways for Precursor Generation
Microbial fermentation offers an environmentally friendly approach for producing genipin from geniposide, which serves as a precursor for Gardenia Blue. jte.edu.vnmdpi.comresearchgate.net This method can be performed under mild conditions, although it may sometimes result in lower yields compared to enzymatic hydrolysis and requires optimization of fermentation parameters. jte.edu.vn
Various microorganisms, including bacteria and fungi, have been explored for their ability to biotransform geniposide into genipin. Microbes such as Penicillium nigricans and Trichoderma reesei have been used in genipin transformation. mdpi.comresearchgate.net Lactic acid bacteria (LAB), particularly Lactobacillus plantarum, have shown high β-glucosidase activity and have been successfully used for the bioconversion of geniposide to genipin. researchgate.net For instance, Lactobacillus plantarum strains S3 and KCTC3104 demonstrated high β-glucosidase activity and achieved high conversion yields of geniposide to genipin (93.4% and 100%, respectively) within 12 hours. researchgate.net
Microbial fermentation can also be utilized in a one-pot process where the microorganism hydrolyzes the iridoid glycosides and the released genipin reacts with amino groups present in the fermentation medium to directly produce the blue pigment. mdpi.com Leifsonia sp. ZF2019 is an example of a bacterial strain that secretes thermostable β-glucosidase and has potential for Gardenia Blue production from geniposide by fermentation. asm.org
The fermentation process involves the microbial community acting as a transformant to convert geniposide into genipin through deglycosylation. frontiersin.org Studies on the fermentation of Gardenia jasminoides fruit extracts have shown that iridoid glycosides, such as genipin gentiobioside and geniposide, are converted to genipin by biotransformation, indicating deglycosylation as a main event during fermentation. frontiersin.org Dominant fungal genera like Penicillium expansum and Aspergillus niger have been identified as closely related to the dynamic changes in iridoid glycoside deglycosylation during fermentation. frontiersin.org
While microbial fermentation offers advantages in terms of being environmentally friendly and cost-effective, challenges can include achieving high purity and color value of the final pigment and the cost associated with purification. mdpi.com
Synthetic Methodologies and Derivatization
Chemical Synthesis of Gardenia Blue Pigments from Genipin (B1671432) and Primary Amines/Amino Acids
The chemical synthesis of gardenia blue pigments typically involves the reaction between genipin and compounds containing primary amine groups, such as amino acids. Genipin, the aglycone of geniposide (B1671433), is obtained through the hydrolysis of geniposide, often catalyzed by β-glucosidase. koreascience.krigem.orggoogle.com The reaction of genipin with primary amines results in the formation of water-soluble blue pigments. koreascience.krfao.org This process is widely used in the food industry for producing edible blue pigments. koreascience.kr The resulting blue pigments are reported to be intractable mixtures of high molecular weight polymers. koreascience.krmdpi.com
The reaction between genipin and primary amines involves a crosslinking process. csic.esresearchgate.net Several intermediate pigments are produced before the final blue color is formed. researchgate.netresearchgate.net Studies have investigated the reaction mechanisms and the formation of these polymeric structures. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of genipin with benzylamine (B48309) and various amino acids has been studied to elucidate the molecular structures of intermediates and the resulting blue pigments. researchgate.netacs.org It has been suggested that the complex formed by genipin and amino acids is composed of an alternating copolymer of methyne and 5H-2-pyridine, with amino acid substitution at the nitrogen atom and linkage with methyne. researchgate.net
Reaction Parameters and Their Influence on Pigment Formation
Several reaction parameters significantly influence the formation and characteristics of gardenia blue pigments. These include temperature, pH, the type and concentration of the amino acid or primary amine, and the ratio of genipin to the amino compound. csic.esresearchgate.net
Temperature plays a crucial role in the reaction kinetics and pigment yield. High temperatures are often used in the two-step synthesis method to facilitate the reaction between genipin and amino acids after the enzymatic hydrolysis of geniposide. igem.orgnih.gov For example, a reaction temperature of 60 °C for 25 hours in aerobic conditions has been reported for the synthesis of water-insoluble gardenia blue pigment using genipin and L-Phenylalanine methyl ester hydrochloride. mdpi.comresearchgate.net The stability of the blue pigments has been studied at various temperatures, showing stability after 10 hours at temperatures ranging from 60 to 90 °C. researchgate.netnih.govmdpi.com
The pH of the reaction medium also affects pigment formation and stability. csic.esresearchgate.net The blue pigments are generally more stable under alkaline conditions compared to neutral or acidic pH. researchgate.netnih.govmdpi.com An optimal pH of 6.7 has been reported to favor blue pigment formation, although the optimal pH can be dependent on the specific amino acid used. csic.esresearchgate.net
The concentration and ratio of genipin to the amino acid or primary amine are critical for obtaining the desired color intensity and yield. csic.esnih.gov Studies have evaluated the preferential amino acid and the optimal genipin:amino acid ratio for achieving the most rapid and intense blue color. csic.es For instance, with glycine (B1666218), an intermediate concentration (1 mg/mL) was found to be the most favorable for colorant formation, while higher concentrations negatively affected the reaction. csic.es The optimal molar ratio of geniposide to glycine for pigment production was found to be unity in one study. researchgate.net
The presence of an oxidizing agent can also influence the polymerization reaction of genipin and amino acids. google.com
Role of Different Amino Acid Substrates in Pigment Diversity
The type of amino acid or primary amine used in the reaction with genipin significantly influences the color and properties of the resulting gardenia blue pigments. igem.orgigem.org Different amino acids can lead to pigments with hues ranging from green to blue to purple, catering to diverse coloring needs. igem.orgigem.org
Studies have investigated the reaction of genipin with various amino acids, including glycine, lysine (B10760008), phenylalanine, alanine, valine, leucine, and isoleucine. researchgate.netresearchgate.netacs.org The type and content of amino acids can affect the color distribution and yield of the formed blue pigment. mdpi.com For example, glycine has been found to yield a translucent purple-blue color and exhibited the highest absorption peak at OD595 compared to other amino acids tested in one study. nih.gov Glycine and tyrosine were associated with the highest dye production yields in another study. researchgate.net
The reaction kinetics and the intensity of the blue color are influenced by the type and concentration of the amino acid used. csic.es The molecular structures of the blue pigments formed with different amino acids have been characterized, revealing that the complex is composed of a polymeric structure based on repeating units. researchgate.net
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis approaches combine enzymatic hydrolysis with chemical reaction to produce gardenia blue. A common chemo-enzymatic method involves the enzymatic hydrolysis of geniposide to genipin using β-glucosidase, followed by the reaction of genipin with amino acids. igem.orgigem.orgresearchgate.net This can be performed as a two-step process or a one-step reaction where the enzymatic hydrolysis and the color reaction occur simultaneously in the same vessel. igem.orgigem.org
The one-step chemo-enzymatic reaction for producing natural blue pigments involves transforming geniposide by glycosidases to genipin, which then reacts with amino acids. researchgate.net β-glycosidases, such as isolase, recombinant β-glucosidase, Cellulase (B1617823) T, and amylases, have been shown to hydrolyze geniposide to produce the desired pigments. researchgate.net This approach can simplify the production process and potentially lead to higher quality pigments. igem.org
Development of Modified Gardenia Blue Pigments
While traditional gardenia blue is water-soluble, there is interest in developing modified versions with different solubility properties to expand their applications.
Synthesis of Water-Insoluble Gardenia Blue Pigments
Water-insoluble gardenia blue pigments are desired for applications where solubility in organic solvents or oils is required. mdpi.comresearchgate.net A synthetic route for preparing water-insoluble gardenia blue pigment has been developed involving the reaction of genipin and L-Phenylalanine methyl ester hydrochloride. mdpi.comresearchgate.netnih.govnih.gov This pigment is not soluble in water but can be dissolved in highly polar organic solvents such as ethanol (B145695), methanol (B129727), acetone, and ethyl acetate. mdpi.comnih.govnih.gov
The preparation of water-insoluble gardenia blue pigment can involve extraction with chloroform (B151607) and purification by silica (B1680970) gel column chromatography. mdpi.comresearchgate.netnih.gov This process can yield a highly purified pigment with a high color value. mdpi.comresearchgate.net
Esterification and Phospholipid Acylation for Hydrophobic Derivatives
Hydrophobic gardenia blue pigments can be obtained through chemical modifications such as esterification or phospholipid acylation. mdpi.comresearchgate.net These modifications aim to alter the solubility of the pigment, making it less soluble in water and more soluble in organic solvents or lipid-based systems.
Esterification involves the reaction of the hydroxyl groups in the gardenia blue pigment structure with organic acids or their derivatives. mdpi.comresearchgate.net Phospholipid acylation involves the attachment of phospholipid molecules to the pigment structure. mdpi.comresearchgate.net These derivatization strategies have been explored to improve the stability and expand the application range of gardenia blue pigments. mdpi.comresearchgate.net Researchers have studied the reaction mechanisms and intermediates involved in the formation of these hydrophobic derivatives. mdpi.comresearchgate.net
Strategies for Tonal Variation in Pigment Synthesis
Tonal variations in Gardenia Blue pigment can be achieved by manipulating the synthesis process, particularly the choice of the primary amine reactant and the reaction conditions. The reaction between genipin and different amino acids yields blue pigments with varying characteristics, including absorption maxima and stability acs.orgacs.org.
Research indicates that the specific amino acid used in the reaction with genipin influences the resulting blue pigment. For instance, studies have shown that using glycine, lysine, or phenylalanine can produce blue pigments acs.org. The absorption maxima (λmax) of the blue pigments formed with these amino acids have been measured, indicating slight differences in the resulting blue hue acs.org.
| Amino Acid | Approximate λmax (nm) |
|---|---|
| Glycine | 580 |
| Lysine | 583 |
| Phenylalanine | 589 |
Note: Data compiled from research findings on the reaction of genipin with various amino acids. acs.org
Beyond the choice of amino acid, other reaction parameters can also influence the final pigment's characteristics and potentially its tonal variation. These include pH, temperature, and reaction time researchgate.netgoogle.comgoogleapis.com. For example, the optimum pH for pigment formation has been reported to be around 7.0 acs.org. Temperature also plays a role, with studies investigating reactions at various temperatures to optimize pigment formation and stability researchgate.netgoogle.comgoogleapis.com.
Furthermore, the molecular structure of the resulting Gardenia Blue pigment is a complex polymer, and variations in its structure, influenced by the synthesis method and reactants, can lead to differences in color properties acs.orgresearchgate.netmdpi.com. For instance, different molecular weights and chemical structures of pigments have been observed depending on the specific synthesis route and reactants like L-Phenylalanine methyl ester hydrochloride nih.govmdpi.com. The planar and 3D molecular structures of different gardenia blue pigment variants (e.g., Z-1, Z-2, Z-3) have been characterized, revealing variations in their chemical formulas and fragmentation patterns mdpi.com.
Strategies to improve the stability of the pigment under different conditions, such as heat and acidity, can also indirectly affect the perceived color tone by preventing degradation that might lead to color changes, such as turning reddish under acidic heating googleapis.com. Novel methods involving specific peptide reactants have been explored to produce gardenia blue pigments with improved stability under acidic conditions, maintaining a more stable blue tone googleapis.com.
The preparation of high-purity gardenia blue pigment with different hues has also been investigated, highlighting the importance of the polymerization reaction conditions, including the presence of an oxidizing agent, in determining the yield and quality (tone) of the pigment google.com.
Structural Elucidation and Mechanistic Investigations
Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis
The structural analysis of Gardenia Blue and its intermediates has heavily relied on a combination of advanced spectroscopic and chromatographic methods. These techniques allow for the separation, identification, and characterization of the complex mixture of compounds that constitute Gardenia Blue.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)
NMR spectroscopy, including one-dimensional (1D), two-dimensional (2D), and solid-state techniques, has been a crucial tool in the structural investigation of Gardenia Blue and its precursors. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netnih.gov While liquid-state NMR of high-molecular-weight Gardenia Blue pigments often yields weak and broad signals due to their polymeric nature, solid-state NMR has proven effective in revealing structural information. acs.orgsci-hub.seacs.orgresearchgate.netnih.gov
Studies involving the reaction of genipin (B1671432) with benzylamine (B48309) and various amino acids have utilized 1H and 13C NMR measurements to monitor the reaction time-course and determine the molecular structures of intermediates. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netnih.gov Techniques such as correlation spectroscopy (COSY), heteronuclear multiple quantum correlation (HMQC), and heteronuclear multiple bond correlation (HMBC) have been employed to assign major peaks and understand the molecular structures of these intermediates. acs.orgsci-hub.seacs.orgresearchgate.netnih.gov
Notably, solid-state NMR measurements of Gardenia Blue pigments formed with amino acids (GB-AAs) have shown significant peaks, leading to the determination that GB-AAs possess an alternating copolymer structure. This structure is composed of methyne and 5H-2-pyrindine units, with amino acids substituted at the nitrogen atom and linked with methyne at the 5 and 7 positions. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netnih.gov This was a significant finding, as previously, such detailed structural information was not obtainable from high-molecular-weight Gardenia Blue by liquid-state NMR analysis. sci-hub.se
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOFMS)
Liquid chromatography coupled with mass spectrometry (LC-MS) techniques, including LC-MS/MS and LC-TOFMS, have been extensively used for the analysis of Gardenia Blue and its intermediates. acs.orgsci-hub.seacs.orgresearchgate.netmdpi.comnih.govresearchgate.netgoogle.commdpi.com LC-TOFMS, in particular, allows for the determination of accurate masses, which is essential for estimating the elemental composition of compounds. acs.orgsci-hub.seacs.orgresearchgate.netgoogle.com
LC-TOFMS analyses of intermediates formed during the reaction of genipin with benzylamine have identified intermediates with specific m/z values, such as 541.2199 and 555.2299. acs.orgsci-hub.se These accurate masses allowed for the estimation of ionic compositional formulas, providing insights into the dehydration and oxidation reactions involved in Gardenia Blue formation. acs.orgsci-hub.se
LC-MS analysis has also been used to test the molecular mass of Gardenia Blue pigments. nih.gov Studies have identified different compounds within Gardenia Blue, including what are presumed to be leucine, geniposide (B1671433), genipin, and the Gardenia Blue pigment itself, with a determined molecular formula of C37H45N2O8 for one identified component. mdpi.com Q-TOF MS/MS analysis has been employed to study the fragmentation patterns of different Gardenia Blue pigments, providing further structural information. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS, Pyrolysis GC-MS)
Gas chromatography-mass spectrometry (GC-MS), particularly in conjunction with pyrolysis, has been valuable for analyzing the polymeric structure of Gardenia Blue. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netmendeley.com Pyrolysis GC-MS involves the thermal decomposition of the polymer into smaller, volatile fragments that can then be separated and identified by GC-MS.
Pyrolysis GC-MS measurements of Gardenia Blue formed with amino acids (GB-AAs) have been conducted to confirm the molecular structure determined by solid-state NMR. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.net This technique has shown that 5H-2-pyrindine and its methyl derivatives are formed as main pyrolysis products from the polymer chains, supporting the proposed alternating copolymer structure. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.net Analysis of the mass spectra of the pyrolysis products, such as a peak detected at a retention time of 19.6 min showing intense peaks at m/z 177, 90, 89, and 63, has aided in the identification of these fragments, with indole (B1671886) and 5H-2-pyrindine being considered as candidates. sci-hub.se
GC/MS has also been used for metabolite profiling in Gardenia jasminoides Ellis in vitro cultures, although this application focuses on different compounds within the plant rather than the Gardenia Blue pigment itself. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in Gardenia Blue pigments. mdpi.comnih.govresearchgate.networldscientific.comdntb.gov.ua FTIR spectra provide information about the vibrational modes of the molecules, which are characteristic of specific chemical bonds and functional groups.
Studies on water-insoluble Gardenia Blue pigment have reported characteristic FTIR peaks corresponding to various functional groups. mdpi.comnih.govresearchgate.net These include peaks around 3264 cm−1 (OH), 2952 cm−1 (CH), 1738 cm−1 (C=O), 1624 cm−1 and 1561 cm−1 (C=C), 1284 cm−1 and 1135 cm−1 (COOC), and peaks indicative of aromatic rings around 3026 cm−1, 1440 cm−1, 1402 cm−1, 702 cm−1, and 743 cm−1. nih.gov The presence of these peaks in the FTIR spectra of Gardenia Blue pigments is consistent with the functional groups found in the precursor molecules, genipin and amino acid derivatives. nih.govresearchgate.net Changes in the intensity of certain peaks, such as the weakening of OH characteristic absorption peaks, can provide information about the structural changes occurring during pigment formation. mdpi.comnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing colored compounds like Gardenia Blue, as it measures their absorption of light in the UV and visible regions of the spectrum. acs.orgsci-hub.senih.govmdpi.comresearchgate.netkoreascience.krmdpi.com The UV-Vis spectrum of Gardenia Blue is characterized by a broad absorption band in the blue region, which is responsible for its characteristic color. mdpi.comresearchgate.netkoreascience.krmdpi.com
Studies have shown that Gardenia Blue pigments exhibit an absorption maximum (λmax) typically around 600 nm. acs.orgsci-hub.semdpi.comresearchgate.netkoreascience.krmdpi.com For example, water-insoluble Gardenia Blue pigment has shown a sharp absorption peak at 607 nm. mdpi.comresearchgate.net The position and intensity of this absorption peak are related to the extent of the conjugated system within the pigment molecule. acs.orgsci-hub.semdpi.com Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TDDFT) have been used to predict the UV-Vis spectra of model Gardenia Blue structures, showing that the maximum absorption wavelength increases with the degree of polymerization, reaching approximately 600 nm for larger oligomers. acs.orgsci-hub.se
UV-Vis spectroscopy is also used to monitor the formation of Gardenia Blue over time and to analyze the concentration and purity of Gardenia Blue samples. acs.orgsci-hub.senih.govmdpi.com The absorbance at the maximum wavelength is often linearly proportional to the dye concentration, indicating the potential for quantitative analysis. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost layers of a material. mdpi.comresearchgate.netmdpi.comncue.edu.twthermofisher.com XPS analysis of Gardenia Blue pigment can reveal the presence and relative proportions of elements such as carbon, nitrogen, and oxygen, as well as the chemical environments of these elements. mdpi.comresearchgate.net
Full-spectrum XPS analysis of water-insoluble Gardenia Blue pigment has shown that the major elements present are carbon, nitrogen, and oxygen, with carbon and oxygen content being higher than that of nitrogen. mdpi.comresearchgate.net High-resolution XPS spectra of the C1s, O1s, and N1s regions can be analyzed by peak fitting to determine the different chemical states of these elements. mdpi.comresearchgate.netthermofisher.com For example, the C1s spectrum can show peaks related to C=C, C-C/C-H, C-O/C-O-C, and O-C=O functionalities. mdpi.comresearchgate.netncue.edu.tw The O1s spectrum can reveal peaks corresponding to O-C and O=C structures, while the N1s spectrum can show peaks related to C-N-C and C-N structures. mdpi.comresearchgate.net
The results from XPS analysis of Gardenia Blue pigment indicate the presence of a π-π* resonance system and functional groups such as O-C=O, C=O, COOC, C-N, C=C, and benzene (B151609) rings, which is consistent with the expected structure formed from genipin and amino acid derivatives. mdpi.comresearchgate.net
| Technique | Information Provided | Key Findings for Gardenia Blue |
| NMR Spectroscopy | Structural details, connectivity of atoms, identification of functional groups. | Solid-state NMR revealed alternating copolymer structure of methyne and 5H-2-pyrindine in GB-AAs. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netnih.gov |
| LC-MS/MS, LC-TOFMS | Molecular weight, elemental composition, fragmentation patterns of components. | Determined accurate masses of intermediates and a molecular formula (C37H45N2O8) for a GBP component. acs.orgsci-hub.seacs.orgresearchgate.netmdpi.comnih.govresearchgate.netgoogle.commdpi.com |
| GC-MS, Pyrolysis GC-MS | Identification of volatile compounds, analysis of polymeric structure fragments. | Pyrolysis GC-MS showed 5H-2-pyrindine and derivatives as main pyrolysis products, supporting copolymer structure. acs.orgsci-hub.seacs.orgresearchgate.netresearchgate.netmendeley.com |
| FTIR Spectroscopy | Identification of functional groups based on vibrational modes. | Confirmed presence of O-H, C-H, C=O, C=C, C-O, C-N, and aromatic ring functionalities. mdpi.comnih.govresearchgate.networldscientific.comdntb.gov.ua |
| UV-Vis Spectroscopy | Absorption characteristics in UV-Vis range, presence of conjugated systems. | Showed characteristic absorption maximum around 600 nm, related to the blue color and conjugated system. acs.orgsci-hub.senih.govmdpi.comresearchgate.netkoreascience.krmdpi.com |
| XPS Spectroscopy | Surface elemental composition and chemical states. | Identified major elements (C, N, O) and functional groups (O-C=O, C=O, COOC, C-N, C=C, benzene ring) on the surface. mdpi.comresearchgate.netmdpi.comncue.edu.twthermofisher.com |
Computational Chemistry Approaches for Structure Prediction
Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and molecular simulations, have been employed to gain insights into the potential structures and properties of gardenia blue and its intermediates.
Density Functional Theory (DFT) Calculations
DFT calculations have been utilized in studies aimed at understanding the electronic structure and spectroscopic properties of genipin and potential gardenia blue structures. For instance, DFT and time-dependent DFT (TDDFT) calculations were used to check if a model structure of gardenia blue with benzylamine exhibited a broad range of absorptions around 600 nm, consistent with the observed blue color acs.org. While general DFT methods are valuable tools in computational NMR structure elucidation, involving steps like conformational search, structure optimization, energy calculation, and NMR shift calculation, their direct application to the full polymeric structure of gardenia blue is challenging due to its size and complexity cam.ac.uk. However, DFT can be applied to model compounds or repeating units to understand specific structural features and their spectroscopic signatures cam.ac.uk.
Elucidation of Formation Mechanism and Intermediates
The formation of gardenia blue involves a complex reaction between genipin and primary amines, proceeding through various intermediate species before the formation of the final blue polymer.
Reaction Kinetics and Intermediate Species Characterization
The reaction between genipin and primary amines results in a complex mixture of polymers, and several intermediate pigments are produced before the blue color fully develops researchgate.net. Studies have monitored the time-course of gardenia blue formation using techniques like high-performance liquid chromatography (HPLC), liquid chromatography time-of-flight mass spectrometry (LC-TOFMS), and NMR measurements to identify and characterize these intermediates researchgate.netacs.orgacs.orgnih.govsci-hub.se. For example, in the reaction of genipin with benzylamine, complex peaks were observed initially by HPLC, which simplified over time as the reaction progressed sci-hub.se. Intermediate structures have been determined using accurate mass measurements and various NMR techniques, including COSY, HMQC, and HMBC experiments researchgate.netacs.orgacs.orgnih.govsci-hub.se. One study isolated a colorless fraction with a λmax of 292 nm as a true intermediate, characterizing its structure using NMR spectroscopy nih.gov. The formation of gardenia blue is known to require oxygen acs.orgsci-hub.se.
Polymerization Aspects of Gardenia Blue Formation
The principal coloring component of gardenia blue is a high molecular weight polymer nih.govkoreascience.kr. The polymerization occurs through the reaction of genipin with the primary amine groups of protein hydrolysate or amino acids nih.govresearchgate.net. The structural unit of the gardenia blue polymer is reported to comprise two genipin moieties linked via an alkene chain, with peptide side chains attached nih.gov. The polymer is described as having an alternating copolymer structure composed of methyne and 5H-2-pyrindine units, substituted by amino acids at the nitrogen atom and linked with methyne at the 5 and 7 positions researchgate.netacs.orgnih.gov. The molecular weight of gardenia blue polymer can range from approximately 15,000 to 30,000 daltons nih.gov. Studies using techniques like gel permeation chromatography have indicated that the blue pigments are a mixture of polymers koreascience.kr.
Challenges in Comprehensive Structural Characterization
Despite the research conducted, the comprehensive structural characterization of gardenia blue remains challenging. This is primarily due to its polymeric and heterogeneous nature researchgate.netkoreascience.krmdpi.com. The high molecular weight and the fact that it exists as a mixture of polymers make chromatographic separation and detailed structural analysis difficult researchgate.netkoreascience.kr. Traditional liquid-state NMR spectroscopy often yields weak and broad signals for high-molecular-weight gardenia blue, making complete structural determination challenging researchgate.netacs.orgnih.govsci-hub.se. While solid-state NMR has shown promise in providing structural information on the polymeric material, fully resolving the complete, detailed structure of the complex mixture remains an ongoing challenge researchgate.netacs.orgnih.govsci-hub.se. Some researchers note that due to high polymerization, water-soluble and hydrophobic gardenia blue pigments lack an exact, defined structure and molecular weight mdpi.com.
Extraction and Purification Methodologies
Extraction of Precursor Compounds from Botanical Sources
The primary precursor for Gardenia Blue is geniposide (B1671433), which is abundant in the fruits of Gardenia jasminoides. Various methods are employed to extract geniposide from the plant matrix.
Solvent Extraction Techniques
Solvent extraction is a widely used method for isolating geniposide from Gardenia fruits. This technique relies on the solubility of geniposide in various solvents. Common solvents include water, methanol (B129727), ethanol (B145695), and mixtures thereof. google.comjlu.edu.cngoogleapis.com
Studies have investigated the efficiency of different solvents and conditions. For instance, extraction with 80% ethanol under reflux has been found to provide a high yield of geniposide. jlu.edu.cnhep.com.cn Optimized conditions for ethanol/water mixtures have also been reported, such as using 51.3% ethanol/water at 70.4°C for 28.6 minutes, which yielded 10.9% geniposide. nih.govjfda-online.com Another method involves extracting gardenia fruit powder with 50-60% ethanol. google.com Water extraction at 70°C for 30 minutes with a solid/liquid ratio of 1:30 has yielded 4.1% geniposide. nih.gov
Traditional solvent extraction methods, such as maceration, refluxing, and percolation, are also employed. researchgate.net Percolation with 60% ethanol-water solution has been used to extract geniposide from Gardenia fruits. researchgate.net
Advanced Extraction Methods (e.g., Supercritical Fluid, Microwave-Assisted, Ultrasonic)
In addition to conventional solvent extraction, advanced techniques are utilized to improve the efficiency and reduce the extraction time of geniposide.
Ultrasound-assisted extraction (UAE) is an effective method that uses ultrasonic waves to enhance the release of compounds from the plant matrix through cavitation. tandfonline.commdpi.comtandfonline.comiseki-food-ejournal.com Optimal conditions for UAE of geniposide from Gardenia jasminoides have been studied, considering factors like extraction temperature, time, ultrasound power, solvent-to-sample ratio, and particle size. tandfonline.comtandfonline.com UAE with water at 450 W has resulted in high global yields. mdpi.com Specific conditions like 150 W and 7 minutes with water have shown high recovery of geniposide. mdpi.com UAE with 75% ethanol has also been used for geniposide extraction. spkx.net.cn
Microwave-assisted extraction (MAE) is another advanced technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.govjfda-online.comresearchgate.net Pressurized extraction processes with ethanol have also been explored for geniposide recovery. iseki-food-ejournal.com
Matrix solid phase dispersion (MSPD) is a technique that combines extraction and dispersion. Optimal conditions for isolating geniposide by MSPD from Gardenia fruit include using Celite as a dispersing sorbent and 70% methanol solution as the elution solvent. nih.govrsc.org
Purification and Isolation of Gardenia Blue Pigments
Following the reaction of genipin (B1671432) (derived from geniposide) with amino acids to form Gardenia Blue, purification steps are necessary to obtain a high-purity pigment.
Chromatographic Separation Techniques (Column Chromatography, HPLC, Preparative HPLC, TLC)
Chromatographic methods are widely used for the separation and purification of Gardenia Blue pigments. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column chromatography, including silica (B1680970) gel column chromatography, is employed to purify Gardenia Blue. nih.govmdpi.comsci-hub.se Different solvent systems, such as chloroform-methanol mixtures, are used as eluents. sci-hub.seacs.org
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC are powerful techniques for achieving high purity of Gardenia Blue components. HPLC is used for monitoring the formation of Gardenia Blue and analyzing its components. sci-hub.seacs.org Preparative HPLC allows for the isolation of larger quantities of purified pigment. acs.org
Thin-Layer Chromatography (TLC) is used for the analysis and separation of Gardenia Blue components, allowing for the visualization of different pigment spots. mdpi.comresearchgate.nettandfonline.com Both reversed-phase and normal-phase TLC conditions have been established for separating Gardenia Blue components. researchgate.nettandfonline.com
Adsorption Resin Technologies (Macroporous Resins)
Adsorption resins, particularly macroporous adsorbent resins, are effective for the purification of Gardenia Blue pigments from fermentation broths or reaction mixtures. mdpi.comgoogle.comresearchgate.netjuniperpublishers.comnih.govpatsnap.com
Macroporous resins like D4020, AB-8, D101, and D102 are commonly used. google.comresearchgate.netmdpi.comjuniperpublishers.com The purification process typically involves loading the crude Gardenia Blue solution onto the resin column, washing to remove impurities, and eluting the adsorbed pigment using appropriate solvents, such as ethanol-water mixtures or ammonia (B1221849) solution. google.comresearchgate.netjuniperpublishers.com Macroporous resin column chromatography can also be used for the initial purification of geniposide before its conversion to Gardenia Blue. google.comresearchgate.netgoogle.com Sequential macroporous resin column chromatography using different resin types has been developed for separating iridoid glycosides, including geniposide, and crocins from Gardenia fruits. nih.gov
Membrane Filtration (e.g., Ultrafiltration)
Membrane filtration techniques, such as ultrafiltration, can be applied for the purification of Gardenia Blue pigment. google.combiowaynutrition.com Ultrafiltration can be used to remove low-molecular-weight compounds, such as residual geniposide, from the Gardenia Blue solution, thereby increasing the purity and color value of the pigment. acs.orggoogle.com
Data Table: Examples of Extraction and Purification Methods
| Method Type | Target Compound | Source Material | Solvent/Conditions | Key Outcome/Application | Source |
| Solvent Extraction | Geniposide | Gardenia fruits | 80% Ethanol, Reflux | High yield of geniposide | jlu.edu.cnhep.com.cn |
| Solvent Extraction | Geniposide | Gardenia fruits | 51.3% Ethanol/Water, 70.4°C, 28.6 mins | 10.9% Geniposide yield | nih.govjfda-online.com |
| Solvent Extraction | Geniposide | Gardenia fruit powder | 50-60% Ethanol | Extraction of concentrated solution | google.com |
| Solvent Extraction | Geniposide | Gardenia jasminoides | Water, 70°C, 30 mins, 1:30 solid/liquid | 4.1% Geniposide yield | nih.gov |
| Solvent Extraction | Geniposide | Gardenia fruits | 60% Ethanol-water, Percolation | Extraction of geniposide | researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Geniposide | Gardenia jasminoides | Water, 450 W | High global yield | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Geniposide | Semi-defatted genipap | Water, 150 W, 7 mins | High recovery of geniposide | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Geniposide | Cape Jasmine Fruit | 75% Ethanol, 27.0 kHz ultrasonic field | Extraction of geniposide | spkx.net.cn |
| Matrix Solid Phase Dispersion (MSPD) | Geniposide | Gardenia fruit | Celite, 70% Methanol solution | Isolation of geniposide | nih.govrsc.org |
| Column Chromatography | Gardenia Blue | Reaction mixture | Silica gel, Chloroform-methanol | Purification of Gardenia Blue | nih.govmdpi.comsci-hub.se |
| Preparative HPLC | Gardenia Blue | Reaction mixture | Various solvent systems | Purification of Gardenia Blue components | acs.org |
| TLC | Gardenia Blue | Pigment preparations | Reversed-phase C-18 or Cellulose plates | Analysis and separation of components | researchgate.nettandfonline.com |
| Adsorption Resin | Gardenia Blue | Fermentation broth | Macroporous resins (e.g., D4020, D101), Ethanol/Ammonia | Purification of Gardenia Blue | mdpi.comgoogle.comresearchgate.netjuniperpublishers.com |
| Adsorption Resin | Geniposide | Gardenia extract | Macroporous resins (e.g., AB-8, D101, D102) | Purification of geniposide | google.comresearchgate.netgoogle.com |
| Membrane Filtration | Gardenia Blue | Reaction mixture | Ultrafiltration (e.g., 3000 MWCO) | Removal of low-molecular-weight compounds, purification | acs.orggoogle.combiowaynutrition.com |
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a technique used for the selective enrichment and purification of compounds from complex mixtures. While the search results did not specifically detail the application of SPE directly to the purification of the final Gardenia Blue pigment itself, SPE has been successfully integrated with other chromatographic methods for the purification of iridoid glycosides, such as geniposide and genipin, from Gardenia jasminoides extracts, which are precursors to Gardenia Blue. nih.gov
Another application of SPE-like principles in pigment purification is seen in the purification of carbon dots with different emission colors, including blue, where the reaction mixture is adsorbed onto porous alumina, and the carbon dots are isolated using appropriate solvents. rsc.org While this is for carbon dots and not Gardenia Blue, it illustrates the general principle of using a solid phase to selectively retain and elute colored compounds for purification.
Although direct application of SPE for purifying the final polymeric Gardenia Blue pigment was not extensively detailed in the provided sources, techniques like centrifugal concentration using filters with specific molecular weight cutoffs have been used to remove low-molecular-weight compounds from the Gardenia Blue solution after the reaction, effectively acting as a size-exclusion purification step. acs.orgsci-hub.se
Characterization of Purity and Yield
Characterization of Gardenia Blue involves assessing its purity and determining the yield obtained from the extraction and purification processes. Various analytical techniques are employed for this purpose.
Purity can be evaluated by methods that assess the composition and homogeneity of the pigment. Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectroscopy are used to determine the maximum absorbance wavelength (λmax) of Gardenia Blue, which is typically around 607 nm in ethanol, indicating the presence of the blue chromophore. researchgate.netnih.govmdpi.com Fourier Transform Infrared (FTIR) spectroscopy helps identify the main functional groups present in the pigment, such as O-C=O, C=O, C-N, C=C, OH, and benzene (B151609) ring. researchgate.netmdpi.com
Chromatographic techniques, although challenging due to the polymeric nature of Gardenia Blue, have been explored for analyzing its components. Thin-layer chromatography (TLC) methods have been developed to separate components of Gardenia Blue, revealing characteristic spot patterns depending on the manufacturer or preparation method. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized to monitor the formation of Gardenia Blue and characterize intermediates, providing information on molecular weights and structures of components. acs.orgsci-hub.semdpi.com For instance, LC-MS analysis of water-insoluble gardenia blue pigments revealed different molecular weights and chemical structures for various pigment components. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, is valuable for structural characterization, particularly for the polymeric Gardenia Blue, where liquid-state NMR may not provide clear signals due to the expanded conjugated system and potential dynamics. acs.orgsci-hub.se Solid-state NMR measurements have enabled the detection of molecular structure information of Gardenia Blue materials, suggesting a structure based on a polymer of repeat units. acs.orgsci-hub.se Pyrolysis GC-MS has also been used to obtain structural information by analyzing the pyrolysis products of Gardenia Blue. acs.orgsci-hub.senih.gov
The yield of Gardenia Blue is typically determined by lyophilizing a portion of the purified aqueous solution and measuring the weight of the resulting blue powder. acs.orgsci-hub.se Color value is another important parameter used to assess the quality and purity of Gardenia Blue, with higher color values indicating higher purity. researchgate.netnih.govmdpi.compatsnap.comgoogle.com For example, after purification by silica gel column chromatography, the color value of water-insoluble gardenia blue pigment was reported to increase significantly. researchgate.netnih.govmdpi.com
Research findings on the characterization of Gardenia Blue highlight its complex polymeric structure and the challenges associated with its complete structural elucidation and chromatographic separation. However, a combination of spectroscopic and chromatographic techniques provides valuable insights into its composition and purity.
Here is a table summarizing some characterization data:
| Method | Purpose | Key Findings / Observations | Source(s) |
| UV-Vis Spectroscopy | Determine maximum absorbance wavelength (λmax) | λmax typically around 607 nm in ethanol. researchgate.netnih.govmdpi.com | researchgate.netnih.govmdpi.com |
| FTIR Spectroscopy | Identify functional groups | Presence of O-C=O, C=O, C-N, C=C, OH, and benzene ring. researchgate.netmdpi.com | researchgate.netmdpi.com |
| TLC | Separate components, assess purity/identity | Characteristic spot patterns observed; useful for distinguishing preparations from different manufacturers. tandfonline.com | tandfonline.com |
| HPLC/LC-MS | Monitor formation, characterize intermediates, determine molecular weight | Used to monitor reaction progress and analyze components; different molecular weights observed for water-insoluble pigments. acs.orgmdpi.comsci-hub.semdpi.com | acs.orgmdpi.comsci-hub.semdpi.com |
| NMR Spectroscopy (Solid-state) | Elucidate structural information of polymeric pigment | Enabled detection of molecular structure information, suggesting a polymer of repeat units. acs.orgsci-hub.se | acs.orgsci-hub.se |
| Pyrolysis GC-MS | Obtain structural information via fragmentation analysis | Provided structural information from pyrolysis products. acs.orgsci-hub.senih.gov | acs.orgsci-hub.senih.gov |
| Color Value Measurement | Assess purity and quality | Higher color value indicates higher purity; values up to 288 reported after purification. researchgate.netnih.govmdpi.compatsnap.comgoogle.com | researchgate.netnih.govmdpi.compatsnap.comgoogle.com |
| Yield Determination | Quantify pigment production | Determined by lyophilization of purified solutions. acs.orgmdpi.comsci-hub.se | acs.orgmdpi.comsci-hub.se |
Chemical Stability and Degradation Mechanisms
Influence of Environmental Factors on Pigment Integrity
The integrity and color intensity of Gardenia Blue are significantly influenced by environmental factors including pH, temperature, light, metal ions, oxidants, and reductants mdpi.comnih.govresearchgate.net. Understanding these influences is crucial for optimizing its use and extending its shelf life.
pH-Dependent Stability Profiles
The stability of Gardenia Blue is notably affected by the pH of the surrounding medium. Research indicates that the pigment generally exhibits good stability across a broad pH range, often cited as pH 3 to 8 aafud.comarshinefoodadditives.comnfcolor.comalfachemic.com. Within this range, the hue is reported to remain largely unchanged aafud.com.
However, more detailed studies reveal variations in stability depending on the specific pH values. Some research suggests that Gardenia Blue is more stable under alkaline conditions compared to neutral or acidic environments nih.govacs.orgacs.orgresearchgate.net. Conversely, stability can be significantly lower at highly acidic pH values, such as pH 3.0, compared to pH values above 5.0 mdpi.com. Despite this, some findings indicate stability even at pH 3 in certain temperature conditions researchgate.net. Under specific treatment conditions, Gardenia Blue has demonstrated high resistance against both acid and alkali chemicals nih.gov. When exposed to light, the effect of pH on stability has been reported as not significant in some studies under specific light intensities nih.govacs.org.
Interactive Table 1: Summary of Gardenia Blue Stability Across Different pH Ranges
| pH Range | Observed Stability / Hue Change | Notes | Source(s) |
| 3-8 | Good stability, hue almost unchanged | General range | aafud.comarshinefoodadditives.comnfcolor.comalfachemic.com |
| Alkaline | More stable than neutral or acidic | Comparative stability | nih.govacs.orgacs.orgresearchgate.net |
| 3.0 | Significantly lower stability | Compared to pH > 5.0 | mdpi.com |
| 3, 5, 7 | Stable up to 80°C | Under specific temperature conditions | researchgate.net |
| > 5.0 | Retained > 80% color after light exposure | Under 20,000 lux for 72h | mdpi.com |
| 5, 7, 8.5 | Stable at high temperatures (up to 100°C) | Retention rate > 80% within 10h | mdpi.com |
| 2-10 | Quite stable, pH has little influence on color tone | Broad stability range | focusherb.com |
| Acid/Alkali | High resistance with treatment | Specific treatment applied | nih.gov |
Thermal Stability and Temperature Effects
Gardenia Blue generally exhibits good thermal stability, making it suitable for applications involving heat processing. Studies have shown that the pigment remains stable after 10 hours at temperatures ranging from 60°C to 90°C nih.govacs.orgacs.orgresearchgate.net. Stability has also been observed at temperatures up to 80°C across various pH levels (pH 3, 5, and 7) researchgate.net. Even at higher temperatures, such as 100°C, the pigment has shown good stability, retaining over 80% of its color value within 10 hours at pH 5.0, 7.0, and 8.5 mdpi.com. Some sources generally describe it as having good heat resistance aafud.comnfcolor.com and being quite stable below 120°C focusherb.com.
However, some research indicates that Gardenia Blue may not be resistant to heat above 80°C nih.gov. Differences in thermal stability can also exist between different forms of the pigment; water-insoluble Gardenia Blue has demonstrated significantly better thermal stability than its water-soluble counterpart at higher temperatures (80-120°C) mdpi.comnih.gov. At these temperatures, residual rates for water-insoluble Gardenia Blue after 24 hours were reported as 95.26% at 80°C, 88.27% at 100°C, and 87.72% at 120°C mdpi.comnih.gov. Strategies involving gelatin and crosslinking have been shown to enhance thermal stability, increasing the initial degradation temperature (T1) to 90°C and a later degradation temperature (T2) from 310°C to 315°C researchgate.net. Complex systems incorporating sorbitol have also shown excellent thermal stability researchgate.net.
Interactive Table 2: Summary of Gardenia Blue Thermal Stability
| Temperature Range (°C) | Duration | pH Range Tested | Observed Stability / Residual Rate | Notes | Source(s) |
| 60-90 | 10 h | 5.0-9.0 | Stable | General stability range | nih.govacs.orgacs.orgresearchgate.net |
| Up to 80 | Not specified | 3, 5, 7 | Stable | Stability at different pH | researchgate.net |
| 100 | 10 h | 5.0, 7.0, 8.5 | > 80% color retention | High temperature stability | mdpi.com |
| < 120 | Not specified | Not specified | Quite stable | General stability | focusherb.com |
| 80-120 | 24 h | Not specified | Water-insoluble > Water-soluble | Comparison of pigment forms | mdpi.comnih.gov |
| 80 | 24 h | Not specified | 95.26% (Water-insoluble) | Specific residual rate | mdpi.comnih.gov |
| 100 | 24 h | Not specified | 88.27% (Water-insoluble) | Specific residual rate | mdpi.comnih.gov |
| 120 | 24 h | Not specified | 87.72% (Water-insoluble) | Specific residual rate | mdpi.comnih.gov |
| Above 80 | Not specified | Not specified | Not resistant | Alternative finding | nih.gov |
| Increased T1 to 90, T2 to 315 | Not specified | Not specified | Enhanced stability | With gelatin and crosslinking | researchgate.net |
Photostability and Light Degradation Pathways
Light exposure is a significant factor affecting the stability of Gardenia Blue, with some studies indicating it is most unstable under light conditions, particularly for water-soluble forms mdpi.comnih.gov. Despite this, Gardenia Blue is often described as having good light resistance aafud.comnfcolor.com and being quite resistant to light radiation nih.gov.
Research has investigated the pigment's stability under various light intensities. It has been found to be stable under light irradiance ranging from 5000 to 20,000 lux nih.govacs.orgacs.org. However, exposure to 3105 lux for 24 hours has been reported to result in approximately 50% degradation in aqueous solution researchgate.net. Under high light intensity (20,000 lux) for 72 hours, the pigment retained more than 80% of its color values at pH values above 5.0, although stability was partially impaired mdpi.com.
Water-insoluble Gardenia Blue has shown significantly better light stability under lamplight compared to the water-soluble form, with a residual rate of 74.9% after 7 days mdpi.comnih.gov. However, no obvious differences were observed between the two forms under sunlight, room light, or dark conditions mdpi.comnih.gov. Stability under natural light for 5 days has been reported at pH 5, but instability was observed at pH 3 and 7 researchgate.net. Specific treatments have been shown to provide high resistance against UV irradiation (ΔE < 5) nih.gov, and appropriate levels of sorbitol can promote UV irradiation stability in encapsulated systems researchgate.net. Good stability under indoor lucifugal (low light) conditions has also been noted focusherb.com.
Interactive Table 3: Summary of Gardenia Blue Photostability
| Light Condition / Intensity | Duration | pH Range Tested | Observed Stability / Degradation | Notes | Source(s) |
| General Light Exposure | Not specified | Not specified | Most unstable (water-soluble) | Comparative instability | mdpi.comnih.gov |
| General Light Exposure | Not specified | Not specified | Good resistance | General stability | aafud.comnfcolor.comnih.gov |
| 5000-20,000 lux | Not specified | 5.0-9.0 | Stable | Stability under various intensities | nih.govacs.orgacs.org |
| 3105 lux | 24 h | Aqueous solution | ~50% degradation | Specific degradation data | researchgate.net |
| 20,000 lux | 72 h | > 5.0 | > 80% color retention | Stability under high intensity | mdpi.com |
| Lamplight | 7 days | Not specified | 74.9% residual (water-insoluble) | Comparison of pigment forms | mdpi.comnih.gov |
| Sunlight, Room light, Dark | 7 days | Not specified | No obvious difference | Comparison of pigment forms | mdpi.comnih.gov |
| Natural light | 5 days | 5 | Stable | pH-dependent stability | researchgate.net |
| Natural light | 5 days | 3, 7 | Unstable | pH-dependent stability | researchgate.net |
| UV irradiation | Not specified | Not specified | High resistance (ΔE < 5) | With specific treatment | nih.gov |
| UV irradiation | Not specified | Not specified | Stability promoted | With appropriate sorbitol content | researchgate.net |
| Indoor lucifugal | Not specified | Not specified | Good stability | Stability under low light | focusherb.com |
Effects of Metal Ions, Oxidants, and Reductants on Stability
The presence of metal ions, oxidants, and reductants can pose challenges to the stability of natural pigments, including Gardenia Blue mdpi.comnih.govresearchgate.net. While some sources generally state that its stability is challenged by these substances mdpi.comnih.govresearchgate.net, others offer more specific, albeit sometimes conflicting, information.
Some research indicates that oxidants and reducing agents have no adverse effect on the color of Gardenia Blue nfcolor.com. Similarly, good tolerance to metal ions and resistance to reduction have been reported focusherb.com. However, other studies have evaluated the effects of oxidants and reductants and found that varying concentrations can decrease the retention rate of the pigment mdpi.comresearchgate.net. The specific interactions and their impact on the complex structure of Gardenia Blue require further detailed investigation.
Mechanistic Understanding of Degradation Processes
The degradation mechanisms of Gardenia Blue are complex and not yet fully elucidated, largely due to its nature as a polymeric mixture rather than a single, well-defined compound mdpi.comnih.govresearchgate.net. Gardenia Blue is formed through the reaction between genipin (B1671432) and primary amine groups, leading to a crosslinked structure focusontoxpath.comresearchgate.net. This reaction is reported not to follow a simple Strecker degradation pathway, and the precise molecular structure and formation mechanisms are still under investigation researchgate.net.
The degradation under various environmental stresses likely involves the breakdown of the complex polymeric network or alterations to the chromophoric (color-bearing) parts of the molecule. For instance, exposure to light can lead to photodegradation, which typically involves photochemical reactions that break down the pigment molecules researchgate.netcbs.dk. The influence of pH and temperature suggests that hydrolysis or other chemical reactions catalyzed by acidic, alkaline, or high-temperature conditions contribute to the degradation process nih.govacs.orgacs.orgmdpi.comresearchgate.net. While the pigment is reported to be resistant to degradation by digestive enzymes and bacterial flora in vitro focusontoxpath.com, other biological or chemical agents in different matrices could potentially contribute to its breakdown. The broad molecular weight range observed in Gardenia Blue preparations also suggests a heterogeneous composition, which might lead to different components degrading at varying rates or through different pathways focusontoxpath.com.
Strategies for Enhancing Chemical Stability
Given the factors that can lead to the degradation of Gardenia Blue, various strategies have been explored to enhance its chemical stability and extend its applicability. These approaches aim to protect the pigment from detrimental environmental influences.
One approach involves the use of color fixatives, embedding techniques, and chemical modification mdpi.comnih.govresearchgate.net. These methods can physically or chemically stabilize the pigment structure, making it less susceptible to degradation.
Recent research has focused on incorporating Gardenia Blue into matrices that offer protective effects. For example, using gelatin in conjunction with high-temperature covalent crosslinking has been shown to effectively stabilize Gardenia Blue and enhance its thermal stability nih.govresearchgate.net. This method leverages the crosslinking reaction between amino acids (from gelatin) and genipin, promoting the formation of a stable network structure researchgate.net.
The inclusion of appropriate levels of sorbitol in encapsulated complex systems containing Gardenia Blue has also demonstrated effectiveness in enhancing color and promoting stability against UV irradiation researchgate.net. The stabilization effect is attributed to interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions among the components within the system researchgate.net. These strategies highlight the potential of matrix encapsulation and chemical interactions to improve the resilience of Gardenia Blue to environmental challenges.
Encapsulation Technologies
Encapsulation is a technique used to protect sensitive compounds, such as natural pigments, from degrading environmental factors. By enclosing Gardenia Blue within a protective matrix, its stability against light, heat, and other agents can be enhanced.
Studies have explored the encapsulation of Gardenia Blue using various materials. For instance, gelatin has been found to effectively stabilize Gardenia Blue researchgate.net. Encapsulated systems incorporating gelatin, magnesium stearate, and sorbitol have shown improved stability researchgate.net. The addition of appropriate content of sorbitol, for example, can enhance color and promote UV irradiation stability of Gardenia Blue encapsulated complex systems researchgate.net. This stabilization is attributed to interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions among the components within the encapsulated system researchgate.net. These interactions can also contribute to improved thermal stability researchgate.net.
Research on the encapsulation of Gardenia jasminoides explants using alginate has demonstrated the protective role of the alginate matrix, contributing to satisfactory survival and regrowth after cold storage nih.gov. While this specific study focuses on plant tissue, the principle of using a protective matrix to enhance stability is relevant to pigment encapsulation.
Co-pigmentation and Co-crystallization Strategies
Co-pigmentation and co-crystallization involve the interaction of the target pigment with other compounds to form more stable complexes. These interactions can protect the chromophore from degradation and enhance color intensity.
While direct research specifically detailing co-pigmentation and co-crystallization strategies for Gardenia Blue in the provided search results is limited, the concept is relevant in the broader context of stabilizing natural pigments. For example, in the case of anthocyanins, the presence of polyacylated anthocyanins, metal ions, and other phenolic compounds can lead to co-pigmentation effects that assist in forming more stable and intense blue colors frontiersin.org. This suggests that combining Gardenia Blue with certain co-pigments or inducing co-crystallization with specific molecules could potentially improve its stability.
The formation of Gardenia Blue itself involves the reaction of genipin with amino acids, which can be considered a form of molecular interaction leading to the colored polymer. The choice of amino acid can influence the resulting blue hue and potentially the stability researchgate.net.
Formulation Approaches for Stabilization
Various formulation approaches can be employed to improve the stability of Gardenia Blue within finished products. These methods often involve incorporating stabilizing agents or modifying the physical form of the pigment.
Adding color fixatives or employing embedding techniques are mentioned as methods to improve the stability of Gardenia Blue pigments nih.gov. Chemical modification is another strategy that has been explored nih.gov.
The preparation of water-insoluble Gardenia Blue pigment has been investigated as a method to enhance stability. This form of the pigment has shown significantly better light and thermal stabilities compared to water-soluble Gardenia Blue pigment under certain conditions nih.govmdpi.com. For instance, water-insoluble Gardenia Blue pigment showed residual rates of 74.90%, 95.26%, 88.27%, and 87.72% when exposed to direct light for 7 days or incubated at 80–120 °C for 24 hours, respectively nih.govmdpi.com.
The influence of various food additives on Gardenia Blue stability has also been studied. Glucose and sodium bicarbonate have shown some effectiveness in maintaining Gardenia Blue stability over a certain period mdpi.com. The presence of trace concentrations of metal ions can also affect the stability of Gardenia Blue mdpi.com.
Formulation can also involve controlling the environmental conditions of the final product, such as pH and temperature, as these factors are known to impact Gardenia Blue stability edrawmind.com.
Stability Data Examples
While comprehensive data tables across all stabilization methods were not consistently available in the search results, some specific findings on stability under different conditions were reported.
| Condition | Gardenia Blue Form | Duration | Residual Rate (%) | Notes | Source |
| 60-90 °C, pH 5.0, 7.0, 9.0 | Water-soluble | 10 h | Stable (in some cases more pigment formed) | More stable at alkaline pH. | researchgate.netnih.gov |
| 20,000 lux light, pH 5.0, 7.0, 9.0 | Water-soluble | 10 h | 70-76% (Glycine) | pH effect not significant. Phenylalanine less stable (51% at pH 9.0). | acs.org |
| Lamplight (13,000 lux) | Water-insoluble | 7 days | 74.9% | Significantly better than water-soluble under this condition. | nih.gov |
| 80-120 °C | Water-insoluble | 24 h | 87.72 - 95.26% | Significantly better than water-soluble at these temperatures. | nih.govmdpi.com |
| 4-60 °C | Water-insoluble | 24 h | No obvious difference compared to water-soluble | mdpi.com | |
| Presence of Glucose and Sodium Bicarbonate | GBP (fermentation) | 42 h | Relatively stable | Effect of sodium bicarbonate slightly lower than glucose. | mdpi.com |
Note: The term "GBP (fermentation)" refers to Gardenia Blue Pigment produced by fermentation, which was reported to be as stable as GBP generated directly by pure genipin in the cited study mdpi.com.
The research findings highlight the susceptibility of Gardenia Blue to environmental factors and underscore the importance of stabilization techniques to improve its longevity and applicability in various products. Encapsulation, co-pigmentation/co-crystallization principles, and various formulation approaches offer promising avenues for enhancing the stability of this natural blue pigment.
Interaction with Macromolecular Systems
Crosslinking Chemistry with Biopolymers
The formation of Gardenia Blue is intrinsically linked to the crosslinking capabilities of its precursor, genipin (B1671432). Genipin is a natural cross-linking agent known for its low toxicity compared to synthetic alternatives like glutaraldehyde. wikipedia.orgscielo.brmdpi.com This property makes it particularly attractive for applications involving biological molecules and systems.
Genipin's Role in Crosslinking Proteins, Collagen, Gelatin, and Chitosan (B1678972)
Genipin acts as an effective natural cross-linker for a variety of biopolymers, including proteins, collagen, gelatin, and chitosan. wikipedia.orgscielo.bradooq.cominkstik.com The crosslinking reaction primarily occurs between genipin and primary amine groups present in these biopolymers. scielo.brmdpi.commdpi.com For instance, in chitosan, genipin reacts with the free amino groups in the glucosamine (B1671600) units, forming covalently crosslinked networks. scielo.br Similarly, genipin can crosslink proteins like bovine serum albumin (BSA) through the ε-amine groups of lysine (B10760008) residues. researchgate.net This crosslinking ability is harnessed to modify the physical and chemical properties of these biopolymers, enhancing their stability and mechanical strength. mdpi.com
Research indicates that genipin crosslinked chitosan can serve as a matrix for the biodegeneration of synthetic dyes. nih.gov In studies involving gelatin, genipin crosslinking has been shown to create stable networks. researchgate.netacs.org The degree of crosslinking influences the material's properties, such as swelling behavior. acs.org
Formation of Gardenia Blue-Biopolymer Conjugates
The blue color of Gardenia Blue is formed through the reaction of genipin with primary amine-containing compounds, such as amino acids, peptides, and proteins, in the presence of oxygen. mdpi.comnih.govresearchgate.net When genipin reacts with biopolymers containing primary amine groups, it not only crosslinks the polymer chains but also forms colored conjugates. mdpi.comresearchgate.net This process results in the incorporation of the blue chromophore into the biopolymer matrix.
The reaction between genipin and amino acids or protein hydrolysates leads to the formation of the blue pigment, which is often a polymeric compound with a broad molecular weight range. researchgate.netacs.org Studies have investigated the reaction of genipin with specific amino acids like glycine (B1666218), alanine, valine, leucine, and isoleucine, demonstrating the formation of blue coloring matters with molecular weights greater than 3000 Da. acs.org The resulting Gardenia Blue-biopolymer conjugates exhibit the characteristic blue coloration while retaining properties influenced by the parent biopolymer and the extent of crosslinking. The formation of the blue pigment is sensitive to pH, with neutral to slightly basic conditions generally favoring the production of the blue color. jte.edu.vn
Supramolecular Assembly and Material Integration Studies
Gardenia Blue and its precursor, genipin, are explored for their potential in the development of functional materials through supramolecular assembly and integration with various matrices. jte.edu.vnscience.gov
Development of Gardenia Blue-Based Functional Materials
The crosslinking and coloring properties of the genipin-amino reaction products make them suitable for developing functional materials with diverse applications. Gardenia Blue can be integrated into various material systems, including hydrogels and films, to impart color and modified physical properties. researchgate.netresearchgate.net For example, genipin-crosslinked chitosan has been investigated for its potential in drug delivery systems. scielo.br Gardenia Blue-gelatin systems have been developed and studied for applications such as food decoration and functionalization, demonstrating enhanced stability through covalent crosslinking. researchgate.net
The development of water-insoluble Gardenia Blue pigments has also been explored to expand their application range, as the water-soluble form has limitations in certain organic solvents and oils. nih.gov These functional materials leverage the unique reaction chemistry of genipin with amino groups to create stable, colored matrices.
Spectroscopic and Microstructural Characterization of Interactions
Various spectroscopic and microstructural techniques are employed to characterize the interactions between Gardenia Blue, genipin, and biopolymers, as well as the resulting material properties.
Techniques such as UV-Vis spectroscopy are used to monitor the formation of Gardenia Blue and analyze its absorption characteristics, which are influenced by factors like pH and the reacting amino compound. researchgate.netacs.orgjte.edu.vnnih.gov FTIR (Fourier Transform Infrared Spectroscopy) is utilized to identify the functional groups involved in the crosslinking reaction and the formation of the pigment within the biopolymer matrix. researchgate.netnih.govresearchgate.netmdpi.com
Microstructural characterization, often performed using Scanning Electron Microscopy (SEM), provides insights into the morphology and structure of the Gardenia Blue-biopolymer materials, such as the surface characteristics of pigment particles or the network structure of crosslinked hydrogels. researchgate.netresearchgate.netresearchgate.netmdpi.com Other techniques like NMR spectroscopy (both liquid and solid-state) and mass spectrometry (LC-TOFMS, pyrolysis GC-MS) are employed to elucidate the molecular structures of Gardenia Blue pigments and reaction intermediates, providing a deeper understanding of the chemical interactions. acs.orgnih.govresearchgate.netmdpi.comacs.org X-ray Photoelectron Spectroscopy (XPS) can also be used to analyze the elemental composition and chemical states of the elements present in the Gardenia Blue materials. researchgate.netnih.govresearchgate.netmdpi.com
These characterization methods are crucial for understanding the complex interactions at the molecular and microstructural levels, guiding the development and optimization of Gardenia Blue-based functional materials.
Research Challenges and Future Directions
Addressing the Structural Complexity of Gardenia Blue
One of the primary challenges in Gardenia Blue research is its inherent structural complexity. Unlike many well-defined small molecules, Gardenia Blue is described as a polymeric compound formed through the reaction of genipin (B1671432) with primary amines. csic.es This polymerization results in a mixture of compounds with varying molecular weights and structures, making precise structural elucidation difficult. mdpi.comnih.gov Researchers have utilized techniques such as LC-MS to determine molecular weights of different pigment components, identifying several with distinct masses. mdpi.comnih.gov Studies involving the reaction of genipin with specific amino acids like glycine (B1666218), alanine, valine, leucine, and isoleucine have suggested that the resulting blue pigments are polymeric substances based on repeating units, potentially forming alternating copolymer structures composed of methyne and 5H-2-pyrindine. researchgate.net However, achieving a complete and detailed understanding of the exact three-dimensional structure and the distribution of polymeric species within a Gardenia Blue sample remains an ongoing challenge.
Developing Advanced Analytical Protocols for Trace Intermediates
The formation of Gardenia Blue involves a series of reactions, including the initial hydrolysis of geniposide (B1671433) to genipin and the subsequent reactions of genipin with amino acids leading to polymerization. mdpi.com Identifying and characterizing the trace intermediate compounds formed during these complex reaction pathways is crucial for understanding the reaction mechanism and optimizing production. Advanced analytical techniques are necessary to detect and analyze these transient species, which are often present at low concentrations. Research has involved monitoring the time-course of Gardenia Blue formation using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography time-of-flight mass spectrometry (LC-TOFMS) to identify intermediates. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as techniques like HMQC and HMBC, have been employed to characterize intermediate structures. researchgate.netresearchgate.net Despite these efforts, the comprehensive identification and quantification of all trace intermediates throughout the entire reaction and polymerization process remain a challenge requiring the development of even more sensitive and specific analytical protocols.
Exploring Novel Synthetic and Biosynthetic Routes for Enhanced Yield and Purity
Current methods for producing Gardenia Blue often involve the enzymatic hydrolysis of geniposide followed by reaction with amino acids, sometimes utilizing microbial fermentation. mdpi.comresearchgate.net Challenges with these methods include achieving high purity and yield, as well as managing the costs associated with purification. mdpi.com Research is exploring novel synthetic and biosynthetic routes to overcome these limitations. This includes investigating different microbial strains, such as Leifsonia sp. ZF2019 and Lactobacillus plantarum, for their efficiency in converting geniposide to genipin and subsequently producing Gardenia Blue. mdpi.comresearchgate.net Studies have also explored the use of heat-resistant glucosidases to improve the enzymatic hydrolysis step. researchgate.net Novel synthetic approaches, such as preparing water-insoluble Gardenia Blue using genipin and L-Phenylalanine methyl ester hydrochloride, have been investigated, demonstrating improved stability and color value after purification. mdpi.comresearchgate.net Future directions involve optimizing these routes, exploring alternative enzymes or catalysts, and developing more efficient purification strategies to achieve higher yields and purity of specific Gardenia Blue components.
Further Elucidation of the Full Reaction Mechanism and Polymerization Process
While the general outline of Gardenia Blue formation from genipin and primary amines is known, the detailed reaction mechanism, particularly the polymerization process, is not yet fully understood. google.comresearchgate.net The reaction involves a series of steps, and the specific pathways leading to the formation of different polymeric structures are still under investigation. researchgate.net Studies have focused on understanding the influence of reaction conditions, such as the presence of oxygen, temperature, pH, and the ratio of genipin to the amino source, on the reaction outcome. researchgate.net Research utilizing techniques like NMR and mass spectrometry has provided insights into the structures of some intermediates and the polymeric nature of the final product. researchgate.netresearchgate.net However, a complete mechanistic understanding, including the initiation, propagation, and termination steps of the polymerization and the factors influencing the degree of polymerization and branching, is still needed. This knowledge is essential for precise control over the synthesis and properties of Gardenia Blue.
Computational Design and Predictive Modeling for Targeted Synthesis and Stability
Computational approaches, such as molecular simulations and predictive modeling, offer powerful tools to complement experimental research in addressing the challenges associated with Gardenia Blue. These methods can be used to study the complex structures of Gardenia Blue components, predict their properties, and design targeted synthetic routes. Molecular simulations have been applied in the study of water-insoluble Gardenia Blue synthesis. mdpi.comresearchgate.net Computational modeling can aid in understanding the reaction mechanism, identifying potential intermediates, and predicting the stability of different Gardenia Blue structures under various conditions (e.g., light, heat, pH). mdpi.comnih.gov Future research can leverage computational tools to design novel precursors or reaction conditions to synthesize Gardenia Blue with specific desired properties, such as enhanced color intensity, stability, or solubility. Predictive modeling can also help in understanding the relationship between the structure of the amino acid used and the resulting pigment properties, facilitating the rational design of Gardenia Blue variants for specific applications.
Q & A
Q. How can response surface methodology (RSM) optimize this compound’s extraction efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
